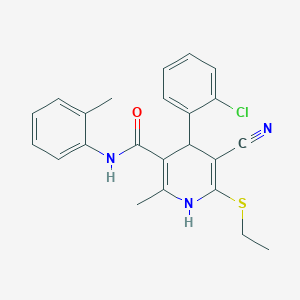

4-(2-Chlorphenyl)-5-Cyano-6-(Ethylsulfanyl)-2-Methyl-N-(2-Methylphenyl)-1,4-Dihydropyridin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.

BenchChem offers high-quality 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Ausgehend von 4-Chlorbenzoesäure synthetisierten Forscher in sechs Schritten zehn neue 5-(4-Chlorphenyl)-N-substituierte-N-1,3,4-Thiadiazol-2-sulfonamid-Derivate . Unter diesen zeigten die Verbindungen 7b und 7i eine gewisse Anti-Tabakmosaikvirus (TMV)-Aktivität. Dies deutet auf mögliche antivirale Anwendungen für Oprea1_157972 hin.

Antileishmaniale und antimalarielle Eigenschaften

Obwohl Oprea1_157972 nicht direkt untersucht wurde, sind verwandte Pyrazol-tragende Verbindungen für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalarielle Aktivitäten . Angesichts der strukturellen Ähnlichkeiten könnte eine weitere Untersuchung der Wirksamkeit von Oprea1_157972 gegen parasitäre Krankheiten lohnenswert sein.

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Obwohl nicht direkt getestet, wurden in der theoretischen Designarbeit komplexe Moleküle untersucht, die natürliche Farbstoffe und synthetische Indolin-Farbstoffe für DSSCs kombinieren. Diese Co-Sensibilisatoren verbessern die Lichternte-Effizienz in Solarzellen . Die Struktur von Oprea1_157972 könnte ähnliche Untersuchungen für photovoltaische Anwendungen inspirieren.

Protoneninduzierte Spaltungsstudien

In einem anderen Kontext wurde die schnelle protoneninduzierte Spaltung von 238U mit rechnerischen Methoden untersucht. Obwohl dies nicht direkt mit Oprea1_157972 zusammenhängt, zeigt dies die Vielseitigkeit theoretischer Untersuchungen in der Kernphysik und Materialwissenschaft .

Organisatorische Leistung und Korruption

Indirekt könnten sich die Anwendungen von Oprea1_157972 auf die organisatorische Leistung erstrecken. So könnte die Untersuchung der Auswirkungen der Art der Branche, negativer Anreize und fehlerhafter Regulierungssysteme auf die Leistung, einschließlich der Rolle der Korruption, relevant sein .

Biologische Aktivität

The compound 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H22ClN3O2S with a molecular weight of approximately 429.94 g/mol. Its structure includes:

- A dihydropyridine core, which is crucial for its interaction with biological targets.

- A cyano group that may enhance its reactivity and biological properties.

- An ethylsulfanyl moiety that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one in focus can induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves the inhibition of specific kinases or the modulation of gene expression related to cell survival and proliferation.

- Case Study : A study conducted on related compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Dihydropyridines have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Research Findings : In vitro studies have indicated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of cell wall synthesis or interference with protein synthesis pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Dihydropyridine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

- Inhibition Studies : The compound has shown promising results in inhibiting AChE, which is relevant for treating neurodegenerative disorders like Alzheimer's disease. Additionally, its urease inhibition could be beneficial in managing urinary tract infections .

The biological effects of 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.

- Signal Transduction Modulation : It could modulate key signaling pathways involved in cell survival and proliferation.

- Apoptosis Induction : By activating apoptotic pathways, it can promote programmed cell death in cancer cells.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-4-29-23-17(13-25)21(16-10-6-7-11-18(16)24)20(15(3)26-23)22(28)27-19-12-8-5-9-14(19)2/h5-12,21,26H,4H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWRMTGLNIVRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.